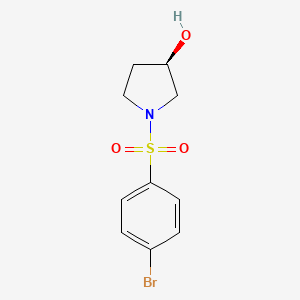

(3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-(4-bromophenyl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-8-1-3-10(4-2-8)16(14,15)12-6-5-9(13)7-12/h1-4,9,13H,5-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEPZEYUGIZNCS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chiral Sulfonyl Pyrrolidine Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1][2] When coupled with a sulfonyl moiety (

This guide provides an in-depth technical analysis of these building blocks. It moves beyond basic synthesis to explore the causality of scaffold selection, detailed synthetic protocols for preserving stereochemistry, and high-impact case studies in metabolic disease (11

Structural Significance & Pharmacophore Utility[1][3][4][5]

The "Privileged" Nature of the Scaffold

The pyrrolidine ring is distinct from its six-membered counterpart, piperidine.[1][3] While piperidine exists primarily in a stable chair conformation, pyrrolidine undergoes pseudorotation between envelope and twist conformations.[1] This flexibility allows the scaffold to scan a defined conformational space, maximizing the probability of finding an energetic minimum within a protein binding pocket while maintaining a lower entropic penalty upon binding compared to acyclic amines.[1]

The Sulfonyl Advantage

The incorporation of a sulfonyl group onto the chiral pyrrolidine core serves three critical medicinal chemistry functions:

-

Transition State Mimicry: The tetrahedral geometry of the sulfonyl group often mimics the transition state of amide hydrolysis, making it a potent motif for protease inhibitors.[1]

-

Bioisosterism: Sulfonamides are classic non-classical bioisosteres of carboxamides.[1] They offer increased metabolic stability against amidases and distinct hydrogen-bonding patterns (strong H-bond acceptor, weak H-bond donor).[1]

-

Rigidification: The

bond has a high rotation barrier, effectively locking the nitrogen lone pair and reducing the conformational freedom of the pyrrolidine ring, which pre-organizes the inhibitor for binding.[1]

Stereochemical Fidelity

The utility of this scaffold relies entirely on chirality . The (

Synthetic Architectures & Decision Logic

The access to chiral sulfonyl pyrrolidines generally follows two distinct logical paths: Chiral Pool Manipulation (starting from Proline/Hydroxyproline) or Asymmetric Construction (Cycloaddition).

Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on substitution density.

Case Study: 11 -HSD1 Inhibitors

The development of inhibitors for 11

The Biological Target

11

The Pfizer Discovery (PF-877423)

Researchers at Pfizer and other groups identified that N-sulfonylated pyrrolidines could effectively occupy the lipophilic binding pocket of the enzyme.

-

The Scaffold: A pyrrolidine-3-carboxamide core.[1]

-

The Optimization:

-

N-1 Position: Sulfonylation (e.g., with arylsulfonyl chlorides) improved metabolic stability compared to amides.[1]

-

C-3 Position: Introduction of bulky lipophilic groups (like adamantane) via an amide linker.

-

Chirality: The (

)-configuration at the C3 position was critical for orienting the bulky adamantyl group into the hydrophobic pocket.

-

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) map for 11

Experimental Protocols

Protocol 1: Stereoselective N-Sulfonylation of L-Proline Methyl Ester

This protocol establishes the core sulfonyl pyrrolidine scaffold while preventing racemization of the

Objective: Synthesize (

Materials:

-

L-Proline methyl ester hydrochloride (1.0 equiv)[1]

-

Benzenesulfonyl chloride (1.1 equiv)[1]

-

Triethylamine (

) or DIPEA (2.5 equiv)[1] -

Dichloromethane (DCM), anhydrous[1]

-

DMAP (0.1 equiv - Catalytic)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve L-Proline methyl ester HCl (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Cool the solution to

using an ice bath. Add -

Sulfonylation: Add benzenesulfonyl chloride (11 mmol) dropwise. Add catalytic DMAP.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

-

Quench & Workup:

-

Purification: Concentrate in vacuo. Recrystallize from EtOH/Heptane or purify via flash chromatography.

Self-Validation Check:

-

Chiral HPLC: Use a Chiralcel OD-H column to verify enantiomeric excess (ee).[1] Expect >99% ee if temperature was controlled.[1]

-

1H NMR: Verify the integration of the

-proton (approx 4.3 ppm).

Protocol 2: C-H Functionalization (Advanced)

Modern methods utilize the sulfonyl group as a Directing Group (DG) for Palladium-catalyzed C-H activation.[1]

Methodology Summary:

-

Substrate: N-sulfonyl pyrrolidine.

-

Catalyst:

(10 mol%).[1] -

Oxidant:

or Benzoquinone. -

Coupling Partner: Aryl iodide.

-

Condition: Heat at

in acidic solvent (AcOH/TFA). Note: This typically functionalizes the C-2 or C-5 position adjacent to the nitrogen.[1]

Comparative Data: Pyrrolidine vs. Piperidine[1][3]

To assist in scaffold selection, the following table contrasts the physicochemical properties of sulfonyl pyrrolidines against their 6-membered analogs.

| Property | Sulfonyl Pyrrolidine (5-ring) | Sulfonyl Piperidine (6-ring) | Impact on Drug Design |

| pKa (Conjugate Acid) | ~11.27 | ~11.22 | Similar basicity; negligible difference.[1] |

| LogP | 0.46 | 0.84 | Pyrrolidine is less lipophilic, improving solubility.[1] |

| Conformation | Envelope/Twist (Dynamic) | Chair (Static) | Pyrrolidine offers "Induced Fit" potential.[1] |

| Fsp3 Character | High | High | Both improve clinical success rates vs. flat aromatics. |

| Metabolic Liability | Sulfonyl group protects the N-position from oxidation.[1] |

Future Outlook: PROTACs and Covalent Inhibitors

The chiral sulfonyl pyrrolidine scaffold is evolving. Current research focuses on:

-

E3 Ligase Ligands: Hydroxyproline derivatives are standard for VHL-based PROTACs.[1] Sulfonylation of the 4-amino proline is creating new linkers with tunable rigidity.

-

Covalent Probes: Sulfonyl fluorides (

) attached to pyrrolidines are being used as "SuFEx" (Sulfur-Fluoride Exchange) warheads to covalently modify tyrosine or lysine residues in target proteins.[1]

References

-

BenchChem. (2025).[1][2][3][7][8][9] An In-depth Technical Guide to the Exploratory Screening of Pyrrolidine-Based Sulfonic Acids. Retrieved from

-

Molecules (MDPI). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [1]

-

Bioorganic & Medicinal Chemistry Letters. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. Retrieved from

-

Journal of Medicinal Chemistry. (2014). Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Retrieved from

-

PMC (NIH). (2009). Synthesis of a New Chiral Pyrrolidine. Retrieved from [1]

Sources

- 1. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Sulfonyl Pyrrolidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Pyrrolidine Ring as a Privileged Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone in the design and discovery of novel therapeutic agents.[1][2][3][4] Its prevalence in a multitude of FDA-approved drugs and natural products underscores its status as a "privileged scaffold".[2][5] This distinction arises from several key physicochemical and structural attributes that make it highly amenable to drug design. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar, leading to a three-dimensional structure that can more effectively explore the pharmacophoric space of a biological target.[1][2] This inherent three-dimensionality, a phenomenon often referred to as "pseudorotation," combined with the potential for multiple stereogenic centers, allows for the creation of a diverse array of molecular shapes from a single core scaffold.[1][2]

The incorporation of a sulfonyl group onto the pyrrolidine nitrogen introduces a critical hydrogen bond acceptor and a metabolically stable anchor for further chemical modification. Sulfonamides are a well-established class of pharmacophores known for their wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[6] The fusion of the sulfonyl moiety with the versatile pyrrolidine scaffold has given rise to a plethora of potent and selective modulators of various biological targets, making the sulfonyl pyrrolidine core a subject of intense investigation in modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfonyl pyrrolidine scaffolds, offering insights into the rational design of next-generation therapeutics.

The Core Scaffold: Structural Features and Synthetic Strategies

The sulfonyl pyrrolidine scaffold offers multiple points for chemical diversification, allowing for fine-tuning of a compound's pharmacological profile. The general structure consists of a pyrrolidine ring with a sulfonyl group attached to the nitrogen atom. Both the pyrrolidine ring and the aryl group of the sulfonyl moiety can be substituted to modulate activity, selectivity, and pharmacokinetic properties.

Caption: General structure of the sulfonyl pyrrolidine scaffold highlighting key positions for substitution (R¹, R², R³).

Synthetic Approaches: A Self-Validating System

The synthesis of sulfonyl pyrrolidine derivatives typically follows a convergent approach, ensuring high fidelity and enabling the rapid generation of analog libraries for SAR studies. A common and reliable method involves the reaction of a substituted pyrrolidine with a sulfonyl chloride in the presence of a base. The choice of starting materials and reaction conditions is critical for controlling stereochemistry and achieving high yields.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity

The biological activity of sulfonyl pyrrolidine derivatives is intricately linked to the nature and position of substituents on both the pyrrolidine ring and the sulfonyl moiety.[7][8] Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

The Sulfonyl Group and its Aryl Substituent (R¹)

The sulfonyl group plays a crucial role in anchoring the molecule within the binding pocket of its target protein, often through hydrogen bonding interactions. The nature of the aryl substituent (R¹) on the sulfonyl group significantly influences potency and selectivity.

-

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, alkyl) on the aryl ring can modulate the acidity of the sulfonamide proton and influence binding affinity. For instance, in a series of pyrrolidine derivatives targeting α-amylase and α-glucosidase, a para-methoxy substitution on an attached phenyl ring resulted in exceptional inhibitory activity, highlighting the importance of electron-donating groups in that specific context.[9]

-

Steric Factors: The size and shape of the R¹ group are critical for fitting into the target's binding site. Bulky substituents may enhance binding through increased van der Waals interactions but can also lead to steric clashes if the binding pocket is constrained.

Substitutions on the Pyrrolidine Ring (R² and R³)

Modifications to the pyrrolidine ring are a powerful tool for modulating a compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2]

-

Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity.[1][2] The spatial orientation of functional groups can dictate the binding mode and affinity for the target protein. For example, in the development of inhibitors for the coagulation cascade enzyme factor Xa, specific stereoisomers of thienopyridine sulfonamide pyrrolidinones displayed significantly higher potency.[10]

-

Position of Substitution: The position of substitution on the pyrrolidine ring (e.g., 2-, 3-, or 4-position) can dramatically alter the biological activity. SAR studies on pyrrolidine-2,5-dione scaffolds revealed that substituents at the 3-position strongly influenced anticonvulsant activity.[2]

-

Nature of Substituents: The introduction of various functional groups, such as hydroxyl, amino, or carboxyl groups, can introduce new hydrogen bonding interactions, improve solubility, or provide handles for further chemical modification.

Case Studies: Sulfonyl Pyrrolidine Scaffolds in Action

The versatility of the sulfonyl pyrrolidine scaffold is best illustrated through its successful application in the development of inhibitors for a diverse range of biological targets.

Matrix Metalloproteinase (MMP) Inhibitors

A series of novel sulfonyl pyrrolidine derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinase-2 (MMP-2).[11] These compounds demonstrated high selectivity for MMP-2 over aminopeptidase N (AP-N).[11]

| Compound | R¹ | R² | MMP-2 IC₅₀ (µM) |

| 4c | 4-Chlorophenyl | H | 0.08 |

| 4j | 4-Methoxyphenyl | H | 0.06 |

| 5a | Naphthyl | H | 0.05 |

| 5b | Biphenyl | H | 0.04 |

| LY52 (Control) | - | - | 0.09 |

Table 1: Inhibitory activity of selected sulfonyl pyrrolidine derivatives against MMP-2. Data extracted from Cheng et al., 2008.[11]

The SAR studies revealed that bulky, hydrophobic groups at the R¹ position, such as naphthyl and biphenyl, led to a significant increase in potency against MMP-2.[11] Molecular docking studies suggested that these groups occupy a hydrophobic pocket in the active site of the enzyme.[11]

Factor Xa Inhibitors

Thienopyridine sulfonamide pyrrolidinones have been identified as potent and selective inhibitors of factor Xa, a key enzyme in the coagulation cascade.[10] SAR studies led to the identification of compounds with significant in vivo antithrombotic activity.[10]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Diabetes

Novel pyrrolidine sulfonamide derivatives have been investigated as inhibitors of DPP-IV, a target for the treatment of type 2 diabetes.[3] One study reported that a compound with a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole group attached to the pyrrolidine scaffold exhibited the best inhibition of the DPP-IV enzyme with an IC₅₀ of 11.32 µM.[3] This highlights the potential for complex heterocyclic systems to be incorporated into the scaffold to achieve high potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of sulfonyl pyrrolidine-based drug candidates relies on robust and reproducible experimental protocols.

General Synthetic Protocol for Sulfonyl Pyrrolidine Derivatives

Objective: To synthesize a library of sulfonyl pyrrolidine derivatives for SAR studies.

Materials:

-

Substituted pyrrolidine

-

Substituted sulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the substituted pyrrolidine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of the substituted sulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonyl pyrrolidine derivative.

In Vitro Enzyme Inhibition Assay (General Workflow)

Caption: A generalized workflow for determining the in vitro inhibitory activity of sulfonyl pyrrolidine derivatives.

Conclusion and Future Perspectives

The sulfonyl pyrrolidine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide array of biological targets. The inherent three-dimensionality and stereochemical complexity of the pyrrolidine ring, coupled with the robust chemical properties of the sulfonyl group, provide a rich molecular landscape for medicinal chemists to explore.[1][2][6] Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse sulfonyl pyrrolidine derivatives. Furthermore, the integration of computational modeling and structure-based drug design will continue to play a pivotal role in guiding the rational design of next-generation therapeutics based on this privileged scaffold. The continued exploration of the structure-activity relationships of sulfonyl pyrrolidine scaffolds holds immense promise for addressing unmet medical needs across various disease areas.

References

- Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Cheng, X. C., Wang, Q., Fang, H., Tang, W., & Xu, W. F. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- (1999). Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors. PubMed.

- Sharma, R., & Soman, S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Semantic Scholar.

-

Kelly, J., et al. (1998). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[12][13]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. PubMed.

- (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.

- (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- (2023).

- Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. PubMed.

- (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.

- (2021). Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. PubMed.

- Bhat, A. A., et al. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PMC.

- (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. PubMed.

- (2005).

- (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).

- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Europe PMC.

- Cheng, H., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. PubMed.

- (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. ijpcat.com [ijpcat.com]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol molecular weight and formula

[1]

Executive Summary

(3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol is a bifunctional chiral building block widely utilized in fragment-based drug discovery (FBDD) and lead optimization.[1] Its value lies in its orthogonal reactivity: the aryl bromide serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the secondary hydroxyl group offers a vector for further derivatization or hydrogen-bond interactions within a protein active site.[1] This guide details its physicochemical properties, validated synthetic pathways, and strategic applications in pharmaceutical research.

Physicochemical Identity

This molecule combines a rigid pyrrolidine core with a sulfonamide linker, providing a stable scaffold with defined stereochemistry.

| Property | Value | Notes |

| IUPAC Name | (3R)-1-(4-bromobenzenesulfonyl)pyrrolidin-3-ol | |

| Molecular Formula | C₁₀H₁₂BrNO₃S | |

| Molecular Weight | 306.18 g/mol | Average mass |

| Exact Mass | 304.9721 Da | Monoisotopic ( |

| CAS Number | Not widely indexed | Often cataloged by reactants: 98-58-8 + 2799-21-5 |

| Chiral Center | C3 (R-configuration) | Derived from (R)-3-pyrrolidinol |

| Physical State | White to off-white solid | Crystalline |

| Solubility | DMSO, Methanol, DCM | Low water solubility |

Structural Identifiers

-

SMILES: O[C@@H]1CN(S(=O)(=O)C2=CC=C(Br)C=C2)CC1

-

InChIKey: VXAGQCJOIGKVLU-SCSAIBSYSA-N[1]

Synthetic Pathway & Methodology

The synthesis of (3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol follows a standard nucleophilic substitution mechanism (sulfonylation).[1] The reaction must be controlled to prevent O-sulfonylation, although the higher nucleophilicity of the secondary amine relative to the secondary alcohol typically ensures N-selectivity under mild basic conditions.[1]

Reaction Scheme

The following diagram illustrates the convergent synthesis from commercially available precursors.

Figure 1: Synthetic pathway for the N-sulfonylation of (R)-3-pyrrolidinol.

Detailed Protocol

Objective: Synthesis of 10.0 mmol scale batch.

-

Preparation:

-

Charge a 100 mL round-bottom flask with (R)-3-pyrrolidinol (0.87 g, 10.0 mmol) and dry Dichloromethane (DCM) (30 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add Triethylamine (TEA) (1.67 mL, 12.0 mmol) or Pyridine (1.0 mL).

-

-

Addition:

-

Dissolve 4-Bromobenzenesulfonyl chloride (2.55 g, 10.0 mmol) in DCM (10 mL).

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 15 minutes, maintaining temperature <5°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for consumption of the sulfonyl chloride.

-

-

Work-up:

-

Quench with water (20 mL).

-

Separate the organic layer and wash sequentially with:

-

1M HCl (20 mL) – removes unreacted amine/pyridine.

-

Saturated NaHCO₃ (20 mL).

-

Brine (20 mL).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude solid is often pure enough (>95%) for subsequent steps.

-

If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

-

Structural Characterization

Verification of the product requires confirming the integrity of the sulfonamide bond and the retention of the aryl bromide and chiral hydroxyl group.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Expected Signals:

-

(1:1 doublet characteristic of

- .

-

(1:1 doublet characteristic of

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Expectations:

-

Aryl Region: Two doublets (AA'BB' system) at

ppm (4H), characteristic of para-substitution. -

Chiral Center (C3-H): Multiplet at

ppm. -

Pyrrolidine Ring (CH₂):

-

-protons (adjacent to N): Complex multiplets at

-

-protons: Multiplets at

-

-protons (adjacent to N): Complex multiplets at

-

Hydroxyl (OH): Broad singlet at

ppm (concentration dependent, exchangeable with D₂O).

Strategic Utility in Drug Discovery

This molecule acts as a "chiral linker" with dual functionality. It is particularly useful in Fragment-Based Drug Discovery (FBDD) where the defined stereochemistry of the pyrrolidine ring directs the exit vector of substituents.

Functional Logic Tree

The following diagram maps the strategic applications of the molecule's functional groups.

Figure 2: Derivatization potential of the scaffold.[1]

Key Applications

-

MMP Inhibitors: Sulfonamide pyrrolidines are classic zinc-binding groups (ZBG) or linkers in Matrix Metalloproteinase inhibitors.

-

GPCR Ligands: The rigid pyrrolidine spacer is often used to fine-tune the distance between an aromatic headgroup (via the sulfonamide) and a polar tail (via the hydroxyl).

-

11

-HSD1 Inhibitors: Similar scaffolds have been explored for metabolic disease targets, utilizing the sulfonyl group to interact with the cofactor binding pocket.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling:

-

Sulfonyl Chlorides: The starting material (4-Bromobenzenesulfonyl chloride) is corrosive and lachrymatory. Handle in a fume hood.

-

Product: The final alcohol is generally stable but should be treated as a potential skin sensitizer.

-

-

Storage: Store in a cool, dry place. The sulfonamide bond is stable to hydrolysis under neutral/basic conditions but may cleave under strong acidic reflux.

References

-

Synthesis of Pyrrolidine Sulfonamides

- Methodology: "General procedure for the reaction of sulfonyl chlorides with amines." Organic Syntheses, Coll. Vol. 10, p. 123.

-

Source: (General reference for sulfonylation).

-

Precursor Data (4-Bromobenzenesulfonyl chloride)

-

Precursor Data ((R)-3-Pyrrolidinol)

-

Application in Drug Discovery

Sources

- 1. 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 2. (R)-3-吡咯烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R)-Pyrrolidin-3-ol | CymitQuimica [cymitquimica.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE | 136350-52-2 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Introduction: The Critical Role of Stereochemistry in Modern Drug Design

An In-Depth Technical Guide to the (3R) and (3S) Sulfonyl Pyrrolidin-3-ol Isomers: A Comparative Analysis for Drug Development Professionals

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its non-planar, puckered structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, making it an ideal building block for targeting complex biological macromolecules.[3][4] When combined with a sulfonyl group—a functional moiety known to enhance metabolic stability, modulate physicochemical properties, and serve as a potent hydrogen bond acceptor—the resulting sulfonyl pyrrolidine scaffold becomes a highly valuable asset in drug discovery.[5]

However, the true potential of this scaffold can only be unlocked through a deep understanding of its stereochemistry. The introduction of a hydroxyl group at the C3 position of the pyrrolidine ring creates a chiral center, leading to two non-superimposable mirror images: the (3R) and (3S) enantiomers. These stereoisomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles due to the stereospecific nature of their interactions with chiral biological targets like enzymes and receptors.[4]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the (3R)- and (3S)-sulfonyl pyrrolidin-3-ol isomers. We will delve into the nuances of their synthesis, analytical differentiation, and comparative biological activity, offering field-proven insights and detailed protocols to empower rational drug design and development.

Section 1: Physicochemical and Stereochemical Properties

The absolute configuration at the C3 position dictates the spatial orientation of the hydroxyl and sulfonyl groups, which in turn influences the overall conformation of the five-membered pyrrolidine ring. The pyrrolidine ring is not flat; it adopts a puckered "envelope" or "twisted" conformation to minimize steric strain.[4][6] This conformation is dynamic and influenced by the nature and orientation of its substituents.

The (3R) and (3S) configurations determine how the key functional groups—the hydroxyl (hydrogen bond donor/acceptor) and the sulfonyl (strong hydrogen bond acceptor)—are presented to a biological target. This stereochemical difference is fundamental to their differential biological activity, as even a subtle change in the spatial arrangement of these interacting groups can dramatically alter binding affinity and efficacy.

Caption: Stereochemical representation of (3R) and (3S) isomers.

Section 2: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (3R)- and (3S)-sulfonyl pyrrolidin-3-ol is a cornerstone of their development. The choice of synthetic strategy is critical for ensuring high optical purity, which is essential for accurate pharmacological evaluation and regulatory approval. Two primary approaches are generally employed: asymmetric synthesis from achiral precursors or synthesis from a chiral pool.

Causality Behind Experimental Choices:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules like L- or D-glutamic acid or malic acid provides a cost-effective and reliable way to introduce the desired stereocenter.[7][8] The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.

-

Asymmetric Catalysis: Methods such as the catalytic hydrogenation of a pyrrole precursor can achieve high diastereoselectivity, where a catalyst-substrate complex favors the formation of one stereoisomer over the other.[9] This approach is highly versatile but requires careful optimization of catalysts and reaction conditions.

The sulfonyl group is typically introduced by reacting the nitrogen of the pyrrolidinol ring with a suitable sulfonyl chloride (R'-SO₂Cl) in the presence of a non-nucleophilic base like triethylamine.

Experimental Protocol: Synthesis of (S)-N-Sulfonyl-3-hydroxypyrrolidine from L-Glutamic Acid

This protocol is a representative example adapted from established methods for synthesizing chiral 3-hydroxypyrrolidine.[8]

Workflow:

Caption: Synthetic workflow from L-Glutamic Acid.

Step-by-Step Methodology:

-

Lactam Cyclization:

-

L-Glutamic acid is heated (typically >150°C) to induce intramolecular cyclization, forming (S)-pyroglutamic acid. This step establishes the core pyrrolidone ring with the desired stereochemistry.

-

-

Amide Reduction:

-

To a solution of (S)-pyroglutamic acid in an appropriate solvent like diglyme, add sodium borohydride (NaBH₄) portion-wise at a controlled temperature (20-150°C).[8]

-

Slowly add sulfuric acid (H₂SO₄) to the mixture. The in-situ generation of diborane reduces the lactam carbonyl to a methylene group, yielding (S)-3-hydroxypyrrolidine.[8]

-

Rationale: This reduction must be carefully controlled to avoid side reactions. The choice of reducing agent and solvent system is critical for achieving high yield and purity.[8]

-

-

Sulfonylation:

-

Dissolve (S)-3-hydroxypyrrolidine in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine (Et₃N), to scavenge the HCl byproduct.

-

Cool the mixture in an ice bath and slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride).

-

Allow the reaction to stir and warm to room temperature. Monitor completion by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final (S)-N-sulfonyl-3-hydroxypyrrolidine.

-

Section 3: Analytical Characterization and Chiral Discrimination

Distinguishing between the (3R) and (3S) enantiomers is a critical analytical challenge. Since enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, standard NMR spectra), specialized techniques are required.

Analytical Workflow:

Caption: Analytical workflow for isomer characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for separating and quantifying enantiomers.[10][11][12] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Protocol for Chiral HPLC Separation:

-

Column Selection: A polysaccharide-based column (e.g., Chiralcel® OD-H) is often effective for this class of compounds.[13]

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of an acidic or basic additive (like trifluoroacetic acid) to improve peak shape.[13]

-

Procedure:

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the column.

-

The two enantiomers will elute at different times, allowing for their separation and quantification. The enantiomeric excess (ee%) can be calculated from the relative peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, it is invaluable for confirming the covalent structure.[14] To differentiate enantiomers, a chiral environment must be created in the NMR tube using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[15]

-

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral agent to form diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum.

-

Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvent or additive. This association is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry ((R) or (S) configuration).[6][16] This technique requires a high-quality single crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be mathematically deconvoluted to generate a precise map of atomic positions.[16][17] While it is the "gold standard," the primary bottleneck is often the difficulty of growing a suitable crystal.[6]

Section 4: Comparative Biological Activity and Pharmacological Significance

The stereochemistry at the C3 position is paramount for biological activity. The precise spatial arrangement of the hydroxyl and sulfonyl groups dictates the molecule's ability to fit into a chiral binding pocket and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

A clear example of this stereoselectivity was demonstrated in the development of RORγt inverse agonists. In a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones, the (R)-pyrrolidine enantiomers were potent inhibitors, while the corresponding (S)-enantiomers were considerably weaker.[18] X-ray crystallography of the active (R)-isomer bound to the RORγt ligand-binding domain revealed specific hydrogen bonding interactions that could not be optimally formed by the (S)-isomer, explaining the dramatic difference in activity.[18]

Caption: Hypothetical differential binding of isomers to a receptor.

Quantitative Comparison of Isomer Properties

| Property | (3R)-Isomer | (3S)-Isomer | Rationale for Difference |

| Target Affinity (e.g., RORγt IC₅₀) | Potent (e.g., < 10 nM)[18] | Significantly Weaker (e.g., > 1000 nM)[18] | The (3R) configuration allows for optimal hydrogen bonding and hydrophobic interactions within the chiral binding site. |

| Metabolic Stability (in vitro) | May differ | May differ | Stereochemistry can influence the accessibility of metabolic sites to enzymes like Cytochrome P450s. |

| Aqueous Solubility | Generally similar | Generally similar | Enantiomers have identical physicochemical properties in achiral media, though salt forms may differ. |

| hERG Channel Inhibition | May differ | May differ | The hERG channel binding pocket is known to be stereoselective.[19] |

Conclusion

The (3R)- and (3S)-sulfonyl pyrrolidin-3-ol isomers, while chemically identical in an achiral environment, are distinct entities in the biological realm. The absolute stereochemistry at the C3 position profoundly influences their three-dimensional structure, dictating how they interact with chiral protein targets. This results in significant differences in biological activity, potency, and potentially, safety profiles.

For drug development professionals, a rigorous and early-stage characterization of these isomers is not merely an academic exercise but a critical necessity. Mastery of stereoselective synthesis, chiral analytical separation, and stereospecific biological evaluation is essential to harness the full therapeutic potential of the sulfonyl pyrrolidin-3-ol scaffold and to develop safer, more effective medicines.

References

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025). MDPI.

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010).

-

Pyrrolidine-3-sulfonyl chloride. (2024). Chemical Vendor. [Link]

-

Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018). Frontiers in Chemistry. [Link]

- Process for preparing optically pure 3-hydroxy-pyrrolidine. (2003).

-

1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (n.d.). ScienceDirect. [Link]

-

Direct Chiral Discrimination with NMR. (2024). Wiley Online Library. [Link]

-

Application of Sulfonyl in Drug Design. (2025). ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). (n.d.). OIST. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

-

Direct chiral discrimination in NMR spectroscopy. (2005). SciSpace. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]

-

Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). MDPI. [Link]

-

Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. (2019). PMC. [Link]

-

The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS. (2010). European Patent Office. [Link]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA. [Link]

-

Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. (n.d.). etd@IISc. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 12. molnar-institute.com [molnar-institute.com]

- 13. benchchem.com [benchchem.com]

- 14. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]

- 18. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Bromobenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-bromobenzenesulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of 4-bromobenzenesulfonamide derivatives. We will delve into their significant roles as inhibitors of key enzyme families, including protein kinases and carbonic anhydrases, and their applications in oncology and antimicrobial chemotherapy. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The 4-Bromobenzenesulfonamide Core as a Privileged Scaffold

The sulfonamide functional group is a cornerstone in the development of a wide range of therapeutic agents.[1] When incorporated into a benzenoid structure with a bromine substituent at the para-position, the resulting 4-bromobenzenesulfonamide core offers a unique combination of chemical reactivity, lipophilicity, and structural rigidity that makes it an attractive starting point for drug design. The bromine atom can participate in halogen bonding and other non-covalent interactions within biological targets, while also providing a handle for further synthetic modifications. This versatility has led to the exploration of 4-bromobenzenesulfonamide derivatives across multiple therapeutic areas, with a particular focus on anticancer and antimicrobial applications.

Anticancer Applications: Targeting Key Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. 4-Bromobenzenesulfonamide derivatives have shown significant promise as anticancer agents by targeting key enzymes involved in tumor growth, proliferation, and survival.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a common driver of oncogenesis. Sulfonamide-based compounds have been extensively investigated as kinase inhibitors.[1]

Many 4-bromobenzenesulfonamide-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, forming key interactions with amino acid residues in the hinge region and surrounding hydrophobic pockets. The sulfonamide moiety can act as a hydrogen bond acceptor, while the bromophenyl group can occupy hydrophobic regions of the active site, contributing to the overall binding affinity and selectivity of the inhibitor.

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several novel sulfonamide derivatives have demonstrated potent inhibitory activity against VEGFR-2. For instance, certain compounds have exhibited IC50 values in the nanomolar range, comparable to the approved drug sorafenib.[3][4]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a 4-bromobenzenesulfonamide derivative.

The epidermal growth factor receptor (EGFR) is another crucial receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[5] Sulfonamide-containing molecules have been designed as potent EGFR inhibitors.[5]

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression and metastasis.[6][7]

The primary sulfonamide group (-SO2NH2) is a key pharmacophore for CA inhibition. The sulfonamide anion coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule/hydroxide ion and preventing the catalytic cycle. The 4-bromobenzenesulfonamide scaffold can be further functionalized to enhance binding affinity and isoform selectivity by forming additional interactions with residues in and around the active site.

The selective inhibition of tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a major goal in the development of anticancer sulfonamides. The design of "tailed" benzenesulfonamide derivatives, where various moieties are attached to the core structure, has proven to be a successful strategy for achieving isoform selectivity.[6] Several benzenesulfonamide derivatives have demonstrated potent, low nanomolar inhibition of CA IX and CA XII.[6][7][8]

Signaling Pathway: Carbonic Anhydrase IX Inhibition and its Impact on the Tumor Microenvironment

Caption: Inhibition of CA IX by a 4-bromobenzenesulfonamide derivative, leading to disruption of pH regulation in the tumor microenvironment.

Antimicrobial Applications

The sulfonamide scaffold is historically significant in the field of antimicrobial chemotherapy. While the emergence of antibiotic resistance has limited the use of older sulfonamides, the development of novel derivatives continues to be an active area of research.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids in bacteria. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, thereby inhibiting bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet.

Experimental Protocols

Synthesis of a Representative 4-Bromobenzenesulfonamide Derivative

The following is a general, multi-step procedure for the synthesis of N-(4-bromobenzenesulfonyl)benzamide, a representative derivative.[9]

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, cool chlorosulfonic acid (4.98 moles) to 12–15°C in a water bath.

-

Gradually add bromobenzene (1 mole) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, heat the reaction mixture to 60°C for two hours.

-

Carefully pour the cooled, sypy liquid into crushed ice with stirring in a well-ventilated fume hood.

-

Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.

Step 2: Synthesis of 4-Bromobenzenesulfonamide

-

In a fume hood, add the crude 4-bromobenzenesulfonyl chloride in portions to an ice-cold, stirred solution of concentrated aqueous ammonia.

-

Continue stirring for 30 minutes, then warm the mixture to 60°C for one hour.

-

Cool the reaction mixture and acidify with dilute sulfuric acid.

-

Collect the precipitated 4-bromobenzenesulfonamide by filtration, wash with cold water, and dry.

Step 3: N-Benzoylation of 4-Bromobenzenesulfonamide

-

Dissolve 4-bromobenzenesulfonamide (10 mmol) in a 10% aqueous sodium hydroxide solution (50 mL).

-

Cool the solution in an ice bath with stirring.

-

Add benzoyl chloride (11 mmol) dropwise to the cooled solution over 30 minutes, keeping the temperature below 10°C.

-

Continue stirring the mixture for an additional 2 hours at room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid until the product precipitates completely.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-bromobenzenesulfonyl)benzamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the 4-bromobenzenesulfonamide derivative in DMSO. Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).

-

Incubation: Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7][11][12][13][14]

-

Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the 4-bromobenzenesulfonamide derivative at various concentrations in the appropriate kinase buffer.

-

Kinase Reaction Incubation: Incubate the reaction at room temperature for 1 hour.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various benzenesulfonamide derivatives against selected kinases and carbonic anhydrase isoforms. It is important to note that the specific activities can vary significantly based on the nature and position of substituents on the benzenesulfonamide scaffold.

Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 / Ki | Reference |

| Sulfonamide Derivatives | VEGFR-2 | 0.0787 µM (IC50) | [3] |

| Sulfonamide Derivatives | EGFR | 0.17 µM (IC50) | [3] |

| Phenyldiazene Derivatives | VEGFR-2 | 1.15 µM (IC50) | [15] |

| Phenyldiazene Derivatives | EGFRT790M | 0.28 µM (IC50) | [15] |

Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound Class | CA Isoform | Ki | Reference |

| Benzenesulfonamide Derivative (1i) | hCA II | 9.4 nM | [7][16] |

| Benzenesulfonamide Derivative (1i) | hCA IX | 5.6 nM | [7][16] |

| Benzenesulfonamide Derivative (1i) | hCA XII | 6.3 nM | [7][16] |

| Ureidobenzenesulfonamide (Compound 3) | hCA IX | 8.2 nM | [8] |

| Ureidobenzenesulfonamide (Compound 3) | hCA XII | 1.0 nM | [8] |

| N-carbamimidoylbenzenesulfonamide | hCA IX | 0.168 µM | [17] |

| N-carbamimidoylbenzenesulfonamide | hCA XII | 0.335 µM | [17] |

Conclusion and Future Perspectives

4-Bromobenzenesulfonamide derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. Their ability to effectively inhibit key enzymes such as protein kinases and carbonic anhydrases makes them attractive candidates for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the 4-bromobenzenesulfonamide scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on the design of isoform-selective inhibitors to minimize off-target effects, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the rational design of next-generation 4-bromobenzenesulfonamide-based drugs. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs.

References

-

A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. Available at: [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. Available at: [Link]

-

A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. (2025). PubMed. Available at: [Link]

-

ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Available at: [Link]

-

Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. (2018). Scientific Research Publishing. Available at: [Link]

-

Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (n.d.). PMC. Available at: [Link]

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (n.d.). OUCI. Available at: [Link]

-

A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

a therapeutic journey of sulfonamide derivatives as potent anti-cancer agents: a review. (2025). ResearchGate. Available at: [Link]

-

Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). MDPI. Available at: [Link]

-

Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PLOS One. Available at: [Link]

-

A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. (2025). PubMed. Available at: [Link]

-

Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). PubMed. Available at: [Link]

-

4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. (2025). PubMed. Available at: [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). MDPI. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis. (2025). PMC. Available at: [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. Available at: [Link]

-

IC50 of compounds 4e, 5e, 8e, and 9d as inhibitors to the VEGFR-2 and.... (n.d.). ResearchGate. Available at: [Link]

-

Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). MDPI. Available at: [Link]

Sources

- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. promega.com [promega.com]

- 12. carnabio.com [carnabio.com]

- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Strategic N-Sulfonylation of (R)-3-Pyrrolidinol for Pharmaceutical Intermediate Synthesis

Abstract: The N-sulfonylated (R)-3-pyrrolidinol scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous enzyme inhibitors and other therapeutic agents.[1] The precise and predictable installation of a sulfonyl group onto the pyrrolidinol nitrogen is a critical transformation that dictates the ultimate biological activity and pharmacokinetic properties of the target molecule. This guide provides a comprehensive overview of the reaction conditions for the N-sulfonylation of (R)-3-pyrrolidinol, delving into the mechanistic rationale behind experimental choices. It offers field-proven insights and a detailed, step-by-step protocol for researchers, scientists, and drug development professionals engaged in the synthesis of chiral pharmaceutical intermediates.

Introduction: The Significance of the N-Sulfonyl Pyrrolidinol Moiety

(R)-3-pyrrolidinol is a versatile chiral building block used in the synthesis of a wide array of pharmaceutical compounds.[2] Its functionalized derivatives are central to drugs targeting conditions ranging from cancer to infectious diseases. The sulfonamide linkage (R-SO₂-NR'R'') is particularly valuable; it is a stable, non-basic moiety that can act as a hydrogen bond acceptor and engage in critical interactions with biological targets.[3] The reaction of (R)-3-pyrrolidinol with various sulfonyl chlorides allows for the systematic exploration of structure-activity relationships (SAR) by modifying the 'R' group of the sulfonyl chloride, thereby fine-tuning the steric and electronic properties of the final compound.[1]

Reaction Overview and Mechanism

The N-sulfonylation of an amine is a classic nucleophilic substitution reaction. The secondary amine of (R)-3-pyrrolidinol acts as a nucleophile, attacking the highly electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl).[4][5] Chloride, being an excellent leaving group, is displaced. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[4][6]

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: A transient, charged intermediate is formed.

-

Leaving Group Departure & Proton Transfer: The chloride ion departs, and the added base removes the proton from the nitrogen, yielding the neutral sulfonamide product and the hydrochloride salt of the base.[7]

Core Experimental Parameters: A Rationale-Driven Approach

The success of the N-sulfonylation reaction hinges on the careful selection of several key parameters. The choices are not arbitrary but are grounded in chemical principles designed to maximize yield, purity, and reproducibility.

The Sulfonylating Agent: Sulfonyl Chlorides (R-SO₂Cl)

Sulfonyl chlorides are the most common reagents for installing a sulfonyl group due to their high reactivity.[8][9] The nature of the 'R' group can be varied extensively:

-

Aryl Sulfonyl Chlorides: Reagents like p-toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride, and various substituted analogues (e.g., nosyl chloride) are widely used. They are typically stable, crystalline solids that are easy to handle.[10]

-

Alkyl Sulfonyl Chlorides: Methanesulfonyl chloride (MsCl) and ethanesulfonyl chloride are common examples. They are often more reactive and may be volatile liquids.

The Base: An Essential HCl Scavenger

The choice of base is critical. Its primary role is to neutralize the HCl generated during the reaction.[11] An ideal base should be non-nucleophilic to avoid competing with the pyrrolidinol in reacting with the sulfonyl chloride.

-

Tertiary Amines: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are the most common choices. They are sterically hindered, making them poor nucleophiles but effective acid scavengers. Pyridine can also be used and may serve as both a base and a solvent.[5]

-

Stoichiometry: At least one equivalent of base is required. However, (R)-3-pyrrolidinol is frequently supplied as its hydrochloride salt ( (R)-3-pyrrolidinol · HCl).[12] In this case, two equivalents of base are necessary : one to neutralize the starting material's salt and generate the free amine in situ, and a second to scavenge the HCl produced by the sulfonylation reaction.

The Solvent: The Reaction Medium

The solvent must dissolve the reactants and should not participate in the reaction. Aprotic solvents are almost always preferred.[7]

-

Chlorinated Solvents: Dichloromethane (DCM) is an excellent choice due to its inertness and ability to dissolve a wide range of organic compounds.

-

Ethers: Tetrahydrofuran (THF) is another common option.

-

Polar Aprotic Solvents: Acetonitrile (MeCN) can be effective and may accelerate the reaction due to its polarity, which can stabilize charged intermediates.

Temperature and Reaction Time

The N-sulfonylation reaction is typically exothermic.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) by adding the sulfonyl chloride slowly to a solution of the amine and base. This helps to control the reaction rate and prevent the formation of side products. The reaction is then often allowed to warm to room temperature to ensure completion.

-

Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion, which can range from a few hours to overnight.

Experimental Workflow and Visualization

The overall process for the N-sulfonylation of (R)-3-pyrrolidinol hydrochloride follows a logical sequence of steps designed for efficiency and purity.

Caption: Experimental workflow for N-sulfonylation.

Comparative Reaction Conditions

The following table summarizes various conditions reported for the N-sulfonylation of amines, providing a reference for adapting protocols to specific needs.

| Sulfonylating Agent | Amine Substrate | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| p-Toluenesulfonyl chloride | p-Anisidine | Poly(4-vinylpyridine) | Acetonitrile | RT | 1 | 93 | |

| Benzenesulfonyl chloride | Primary/Secondary Amines | Aqueous Base | Water | RT | - | - | [6] |

| 4-Nitrobenzene sulfonyl chloride | 4-Hydroxyproline | Na₂CO₃ (2 eq.) | Water | RT | - | - | [11] |

| Methanesulfonyl chloride | (R)-N-Boc-3-hydroxypyrrolidine | Triethylamine (1.5 eq.) | DCM | 0 | 2 | High | [13] |

| Various Sulfonyl Chlorides | Various Amines | Catalyst-free, Solvent-free | Microwave | High | < 1 | Excellent | [7] |

Detailed Experimental Protocol

Reaction: Synthesis of (R)-1-(p-tolylsulfonyl)-3-pyrrolidinol

This protocol describes the reaction of (R)-3-pyrrolidinol hydrochloride with p-toluenesulfonyl chloride (TsCl).

Materials:

-

(R)-3-Pyrrolidinol hydrochloride (1.0 g, 8.09 mmol, 1.0 eq)

-

p-Toluenesulfonyl chloride (1.69 g, 8.89 mmol, 1.1 eq)

-

Triethylamine (Et₃N) (2.46 mL, 1.78 g, 17.6 mmol, 2.2 eq)

-

Dichloromethane (DCM), anhydrous (40 mL)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reactant Preparation: To a 100 mL round-bottom flask, add (R)-3-pyrrolidinol hydrochloride (1.0 g, 8.09 mmol) and anhydrous dichloromethane (40 mL). Place the flask on a magnetic stirrer.

-

Base Addition: Add triethylamine (2.46 mL, 17.6 mmol) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The mixture may become clearer as the free amine is formed.

-

Cooling: Cool the flask in an ice-water bath to 0 °C.

-

Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.69 g, 8.89 mmol) portion-wise to the cold, stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 4-16 hours, monitoring the reaction's completion by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The starting amine should be consumed.

-

Aqueous Work-up: Once the reaction is complete, add deionized water (20 mL) to the flask and transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with deionized water (20 mL) and then brine (20 mL). This removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 20% to 60% ethyl acetate in hexanes) to afford the pure (R)-1-(p-tolylsulfonyl)-3-pyrrolidinol.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

-

Kareem, H. S., Aris, M., & Yusof, M. S. M. (2020). An efficient and green protocol for the chemoselective sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 10(33), 19593–19602. [Link]

-

Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(34), 11895-11899. [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

-

Ye, Z., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(10), 1835-1842. [Link]

-

Li, X., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(21), 5036. [Link]

-

Organic Syntheses. (2017). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. [Link]

-

The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

-

Kelly, J., et al. (1998). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[8][9]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Bioorganic & Medicinal Chemistry, 6(6), 673-686. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. [Link]

- Google Patents. (1990). US4910320A - Process for preparing 3-pyrrolidinol.

-

JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]

-

PubMed. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. [Link]

-

ElectronicsAndBooks. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4-vinylpyridine). [Link]

-

ChemRxiv. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-